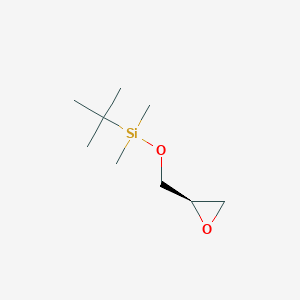

tert-Butyldimethylsilyl (R)-(-)-glycidyl ether

Overview

Description

“tert-Butyldimethylsilyl ®-(-)-glycidyl ether” is a type of silyl ether. Silyl ethers are often used as protecting groups for alcohols in organic synthesis . The tert-butyldimethylsilyloxy group is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers, making it more suitable for such applications . The empirical formula of this compound is C9H20O2Si .

Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyldimethylsilyl ®-(-)-glycidyl ether” include a boiling point of 197-199 °C, a density of 0.89 g/mL at 25 °C, and a refractive index (n20/D) of 1.432 .

Scientific Research Applications

RNA Synthesis

This compound is used in the solid-phase synthesis of ribonucleic acid (RNA). It is combined with β-cyanoethyl phosphoramidite chemistry for the protection of the ribose 2′-hydroxyl group. This method has become routine and highly reliable, and is used in the production of synthetic RNA, which has applications in the development of ribozymes and aptamers for therapeutic and/or diagnostic applications .

Oxidative Deprotection

Tert-Butyldimethylsilyl ethers, including the compound , can be deprotected to their corresponding carbonyl compounds using tetraethylammonium superoxide under microwave irradiation. This process is part of a broader field of research into superoxide chemistry .

Protection of Hydroxyl Functions

The tert-butyldimethylsilyl group, which is part of this compound, is used as a protecting group in deoxynucleosides. It reacts selectively with hydroxyl groups in nucleosides and preferentially with the 5’-hydroxyl of deoxynucleosides. This group can be removed under conditions which do not affect other commonly used acid or base labile protecting groups, yet it is stable to phosphorylation conditions .

Mechanism of Action

Target of Action

Tert-Butyldimethylsilyl ®-(-)-glycidyl ether, also known as ®-tert-butyldimethyl(oxiran-2-ylmethoxy)silane, is primarily used as a protective group in organic synthesis . Its primary targets are hydroxyl groups in organic compounds, particularly alcohols and phenols .

Mode of Action

The compound interacts with its targets by undergoing a silylation reaction . This involves the replacement of a hydrogen atom in the hydroxyl group with the tert-butyldimethylsilyl group, forming a silyl ether . The silylation reaction is typically catalyzed by a base and occurs under mild conditions .

Biochemical Pathways

The protection of hydroxyl groups can prevent unwanted reactions in certain positions of a molecule, allowing for selective reactions to occur at other positions . This can be crucial in multi-step organic synthesis processes.

Pharmacokinetics

It’s worth noting that silyl ethers are generally stable and resistant to hydrolysis, making them suitable for use in various reaction conditions .

Result of Action

The result of the action of tert-butyldimethylsilyl ®-(-)-glycidyl ether is the formation of a silyl ether, where the hydroxyl group of the target molecule is protected . This protection can be reversed under certain conditions, such as treatment with tetra-n-butylammonium fluoride (TBAF) in THF at 25°C, leading to the rapid cleavage of the silyl ethers to alcohols .

Action Environment

The action of tert-butyldimethylsilyl ®-(-)-glycidyl ether is influenced by several environmental factors. For instance, the silylation reaction is typically performed in an anhydrous environment to prevent hydrolysis . The reaction rate can be influenced by the temperature and the nature of the solvent used . Furthermore, the stability of the resulting silyl ether can be affected by the pH of the environment, with silyl ethers being stable to aqueous base but can be converted back to the alcohols under acidic conditions .

Safety and Hazards

According to the safety data sheet, “tert-Butyldimethylsilyl ®-(-)-glycidyl ether” is classified as a combustible liquid (H227) under the GHS Classification . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/clothing/eye protection/face protection . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

Relevant Papers

properties

IUPAC Name |

tert-butyl-dimethyl-[[(2R)-oxiran-2-yl]methoxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2Si/c1-9(2,3)12(4,5)11-7-8-6-10-8/h8H,6-7H2,1-5H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANSSVVGZPNSKD-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451681 | |

| Record name | tert-Butyldimethylsilyl (R)-(-)-glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyldimethylsilyl (R)-(-)-glycidyl ether | |

CAS RN |

124150-87-4 | |

| Record name | (R)-tert-Butyldimethyl(oxiran-2-ylmethoxy)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124150-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyldimethylsilyl (R)-(-)-glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

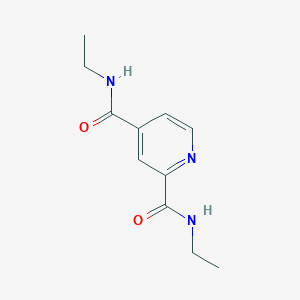

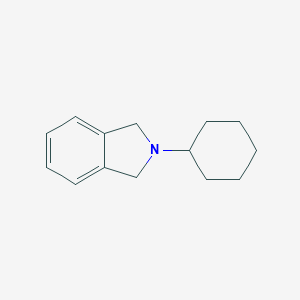

![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate](/img/structure/B40699.png)

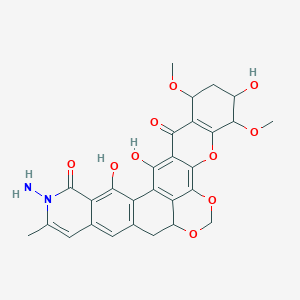

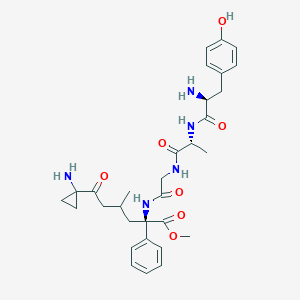

![(10R,13R,16R,19S)-16-butan-2-yl-3-(3-chloro-2-hydroxypropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B40714.png)

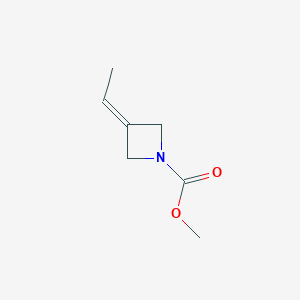

![3-Hydroxy-2,3-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B40717.png)